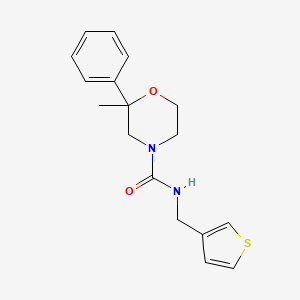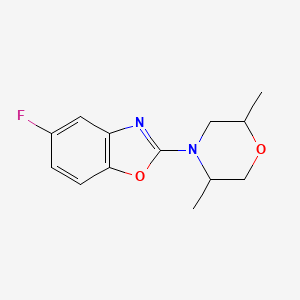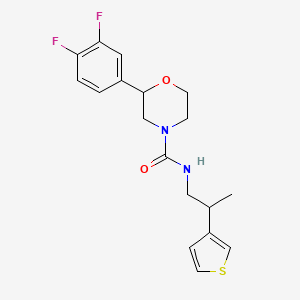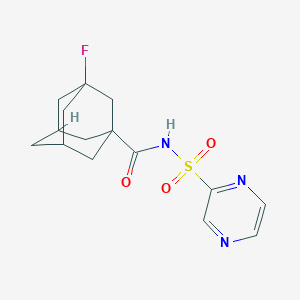
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, also known as MPTM, is a synthetic compound that belongs to the class of morpholine-carboxamide derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience.
科学研究应用
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. In pharmacology, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been used as a tool compound to study the function of certain receptors and ion channels in the nervous system. In neuroscience, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to modulate the activity of certain neurotransmitter systems, such as the dopamine and serotonin systems.
作用机制
The mechanism of action of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain receptors and ion channels in the nervous system. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to bind to the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are involved in the regulation of mood, cognition, and behavior. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has also been shown to modulate the activity of certain ion channels, such as the voltage-gated potassium channel Kv1.3, which is involved in the regulation of immune function.
Biochemical and Physiological Effects
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have shown that 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can inhibit the proliferation of cancer cells and the production of inflammatory cytokines. In vivo studies have shown that 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can improve cognitive function and reduce anxiety-like behavior in animal models. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has also been shown to have immunomodulatory effects, such as the inhibition of T cell activation and the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in water and organic solvents. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide is also commercially available from various suppliers, which makes it easily accessible for researchers. However, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has some limitations for lab experiments, such as its relatively high cost and limited availability in certain regions. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide also has some potential safety concerns, such as its potential cytotoxicity and immunosuppressive effects.
未来方向
There are several future directions for the study of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, including:
1. Further investigation of the mechanism of action of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, particularly its interactions with specific receptors and ion channels in the nervous system.
2. Development of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide derivatives with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications.
3. Exploration of the potential applications of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide in other scientific fields, such as immunology and oncology.
4. Investigation of the safety and toxicity profile of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide in preclinical and clinical studies.
5. Development of new synthetic methods for the production of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide and its derivatives, with improved yield and scalability.
Conclusion
In conclusion, 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, or 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, is a synthetic compound that has been widely studied for its potential applications in various scientific fields. The synthesis method of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves the reaction of 3-(chloromethyl)thiophene with 2-methyl-2-phenylmorpholine-4-carboxylic acid in the presence of a base. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has been shown to have various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. The mechanism of action of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves the modulation of certain receptors and ion channels in the nervous system. 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide has several advantages for lab experiments, but also has some limitations and potential safety concerns. There are several future directions for the study of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide, including further investigation of its mechanism of action, development of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide derivatives, exploration of its potential applications in other scientific fields, and investigation of its safety and toxicity profile.
合成方法
The synthesis of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide involves the reaction of 3-(chloromethyl)thiophene with 2-methyl-2-phenylmorpholine-4-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then purified through recrystallization with a suitable solvent such as ethanol or methanol. The yield of 2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
属性
IUPAC Name |
2-methyl-2-phenyl-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-17(15-5-3-2-4-6-15)13-19(8-9-21-17)16(20)18-11-14-7-10-22-12-14/h2-7,10,12H,8-9,11,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDWZAKPYDUPIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)NCC2=CSC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethylpiperidine-1-carbonyl)phenyl]-4-oxo-1H-cinnoline-3-carboxamide](/img/structure/B6627605.png)
![2-(3,4-difluorophenyl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B6627612.png)
![3-[2-(2-Azaspiro[5.5]undec-9-en-2-yl)-2-oxoethyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6627622.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]-9-hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B6627624.png)

![2-[[[(E)-3-[5-(2-methylcyclopropyl)furan-2-yl]prop-2-enoyl]amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6627629.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3-fluorophenyl)morpholine-4-carboxamide](/img/structure/B6627647.png)
![N-[1-(3-cyanophenyl)ethyl]-2-(3,4-difluorophenyl)morpholine-4-carboxamide](/img/structure/B6627652.png)
![2-Indol-1-yl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone](/img/structure/B6627664.png)

![[6-(4-Bromopyrazol-1-yl)pyridazin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B6627674.png)
![2-[3-(difluoromethoxy)phenyl]-N-(thiophen-3-ylmethyl)morpholine-4-carboxamide](/img/structure/B6627700.png)
![N-[(3-cyanophenyl)methyl]-2-[3-(difluoromethoxy)phenyl]morpholine-4-carboxamide](/img/structure/B6627703.png)
